3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
2-hexyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-5-6-7-8-9-19-14(21)12-13(18(4)16(19)22)17-15-20(12)10(2)11(3)23-15/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFNYKXORQWUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable amido-nitrile intermediate, followed by cyclization using a nickel-catalyzed addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione serves as:
- Building Block : It is used in synthesizing more complex molecules.
- Reagent : Employed in various organic reactions due to its unique reactivity profile.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.
- Anticancer Activity : Investigations into its ability to inhibit cancer cell growth are promising .
Case Study: Anticancer Activity
A notable study examined the effects of this compound on drug-resistant cancer cells. Results demonstrated significant apoptosis induction in breast and prostate cancer cell lines . This suggests its potential as a therapeutic agent in oncology.
Medicine
The compound is being explored for therapeutic applications:
- Drug Development : Its unique properties make it a candidate for new drug formulations targeting specific diseases.
Industry
In industrial applications, this compound is utilized in:
- Production of Specialty Chemicals : Its unique chemical properties allow for the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione with structurally related purinedione derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Variations and Substituent Effects
Key Observations :
- Methyl groups at N1, C6, and C7 may sterically hinder receptor binding compared to bulkier substituents (e.g., arylpiperazinylalkyl chains in imidazo-purinediones) .
Comparison :
- The target compound’s synthesis likely follows methods similar to oxazolo[3,2-f]purinediones, involving cyclization of substituted xanthines with oxiranes . This contrasts with imidazo-purinediones, which require transition metal catalysis .
Key Differences :
- Unlike imidazo-purinediones, the target compound’s oxazole ring may reduce affinity for serotonin receptors but enhance selectivity for adenosine receptors or PDEs .
- The hexyl substituent could shift activity toward lipid-mediated pathways (e.g., PDE inhibition) compared to smaller substituents optimized for receptor binding .
Biological Activity
3-Hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. Its unique structure, characterized by a hexyl chain and three methyl groups on the oxazolo[2,3-f]purine core, suggests potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources.
The molecular formula of this compound is C₁₄H₁₈N₄O₂. The compound exhibits specific chemical properties that make it suitable for various applications in chemistry and biology.
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor functions leading to various biological effects. The exact pathways and targets remain to be fully elucidated but are critical for understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines in vitro:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolo[2,3-f]purines including this compound. The results indicated a notable reduction in bacterial load in treated samples compared to controls.
- Case Study on Anticancer Activity : Research conducted at a university laboratory focused on the effects of this compound on human breast cancer cells (MCF-7). The study reported significant inhibition of cell growth and suggested further investigation into its mechanisms.
Q & A
Q. What are the established synthetic routes for 3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?
The compound is synthesized via two primary routes:
- Route A : Reaction of 8-bromopurinedione with oxiranes in pyridine, forming the oxazolo[2,3-f]purinedione core through nucleophilic substitution and cyclization (e.g., Scheme 17A in and ). Key reagents include oxiranes (epoxides) and pyridine as a solvent/base.
- Route B : Cyclization of 8-hydroxyalkyl-substituted xanthine intermediates using phase-transfer catalysis. For example, intermediate 59 (from 5,6-diaminouracil and hydroxy acids) reacts with 1,2-dibromoethane under two-phase conditions with K₂CO₃ and benzyltriethylammonium chloride (TEBA) to form oxazino or oxazepino derivatives (Scheme 17B in and ). Critical parameters include temperature control (~80–100°C), solvent polarity, and catalyst efficiency .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy :
- ¹H-NMR : Methyl groups (δ 3.35–3.53 ppm), alkyl chains (δ 1.2–2.3 ppm), and carbonyl environments (δ 160–170 ppm in ¹³C-NMR) ().
- IR : Stretching frequencies for carbonyls (~1,700 cm⁻¹) and heterocyclic C–N bonds (~1,650 cm⁻¹) ().
- Elemental Analysis : Confirmation of C, H, N composition (e.g., C₁₅H₂₀N₄O₃ requires C 57.14%, H 5.54%, N 25.62%) ().
- HPLC : Purity validation (>95%) using reverse-phase columns and UV detection at λ ~290–310 nm ().
Advanced Research Questions
Q. How can the cyclization step be optimized for improved yield?
Key variables include:
- Catalyst Selection : Phase-transfer catalysts like TEBA enhance reaction rates in two-phase systems ().
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while alcoholic KOH solutions facilitate ring closure ().
- Stoichiometry : Excess dibromoethane (1.5–2.0 equivalents) ensures complete cyclization of intermediates like 59 ().
- Temperature : Controlled heating (reflux at ~80°C) minimizes side reactions like over-alkylation .
Q. What methodologies assess adenosine receptor binding affinity and selectivity?
- Radioligand Displacement Assays : Use tritiated agonists (e.g., [³H]CGS 21680 for A₂A receptors) to measure Kᵢ values. For example, the compound exhibits Kᵢ = 0.998 µM for rat A₂A receptors versus weaker A₁ affinity (>10 µM) ( ).
- Selectivity Profiling : Compare binding across receptor subtypes (A₁, A₂A, A₂B, A₃) using transfected HEK-293 cells or cortical membrane preparations. A₂A selectivity is attributed to steric compatibility with the oxazolo ring’s 3-hexyl substituent .
Q. How can discrepancies in reported receptor affinity data be addressed?
Potential sources of variability include:
- Species Differences : Rat vs. human A₂A receptors may exhibit divergent ligand-binding pockets.
- Assay Conditions : Buffer composition (Mg²⁺ concentration), incubation time, and radioligand purity.
- Compound Purity : Validate via HPLC and NMR to exclude impurities affecting Kᵢ measurements (). Standardized protocols (e.g., IUPHAR guidelines) and inter-lab validation are recommended .
Q. What computational approaches predict structure-activity relationships (SAR) for A₂A receptor selectivity?
- Molecular Docking : Align the compound with A₂A crystal structures (PDB: 3REY) to identify key interactions (e.g., hydrogen bonds with Asn253, hydrophobic contacts with Phe168).
- QSAR Models : Correlate substituent bulk (e.g., hexyl chain length) with log(Kᵢ) values. Longer alkyl chains enhance A₂A selectivity by occupying a hydrophobic subpocket .
Q. How can low yields in the alkylation step be troubleshooted?
- Reagent Excess : Use 5–10 equivalents of alkylating agents (e.g., 1-bromo-3-chloropropane) to drive reactions ().
- Solvent Optimization : Replace ethanol with DMF to enhance nucleophilicity of intermediates ().
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methoxyethanol) to isolate pure products ().
Methodological Recommendations
- Synthetic Chemistry : Prioritize phase-transfer catalysis (Route B) for scalability and higher yields .
- Binding Assays : Use rat A₂A receptors for consistency with published data and validate purity via HPLC before testing .
- Computational Modeling : Leverage crystal structures of adenosine receptors to guide analog design for improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
